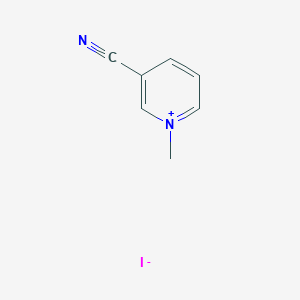

3-cyano-1-methylpyridin-1-ium iodide

説明

Overview of Quaternary Pyridinium (B92312) Salts in Contemporary Organic Chemistry

Quaternary pyridinium salts are organic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring, accompanied by a counter-anion. These salts are isoelectronic with benzene (B151609) and possess aromatic character as per Hückel's rule. wikipedia.org Their inherent positive charge and the ability to bear a wide variety of substituents on the pyridine ring make them highly versatile in numerous chemical applications.

In contemporary organic chemistry, quaternary pyridinium salts are recognized for their roles as catalysts, particularly phase-transfer catalysts, and as ionic liquids. researchgate.net Their physical and chemical properties can be systematically modified by altering the substituents on the pyridinium ring or by changing the counter-anion, allowing for the design of task-specific compounds. semanticscholar.org

Academic Importance of Substituted Pyridinium Cations in Synthetic Transformations

The academic importance of substituted pyridinium cations is rooted in their utility as reactive intermediates and precursors in a multitude of synthetic transformations. The electron-deficient nature of the pyridinium ring makes it susceptible to nucleophilic attack, a feature that has been widely exploited in the synthesis of a variety of functionalized nitrogen-containing heterocyclic compounds. semanticscholar.org

Furthermore, N-functionalized pyridinium salts have gained prominence as convenient precursors for generating radicals. Through single-electron transfer processes, these salts can be induced to form carbon-, nitrogen-, and oxygen-centered radicals, which can then participate in a wide range of chemical reactions. This has become a burgeoning area of research, with applications in photoredox catalysis and the development of novel bond-forming methodologies. The photochemical transformations of pyridinium salts have also been a subject of intense study, leading to the synthesis of complex molecular architectures.

Specific Research Context of 3-Cyano-1-methylpyridin-1-ium Iodide

This compound is a specific quaternary pyridinium salt that has garnered academic interest due to its distinct chemical properties and reactivity. Its structure, featuring a cyano group at the 3-position of the methylated pyridine ring, influences its electronic properties and reactivity profile.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through the quaternization of 3-cyanopyridine (B1664610) with methyl iodide. 3-cyanopyridine itself can be synthesized via several methods, including the dehydration of nicotinamide (B372718) or the ammoxidation of 3-picoline. chemicalbook.comgoogle.comgoogle.com

| Property | Value |

|---|---|

| CAS Number | 1004-16-6 |

| Molecular Formula | C₇H₇IN₂ |

| Molecular Weight | 246.05 g/mol |

| Appearance | Yellow solid |

Reactivity as an Electrophilic Reagent

This compound is recognized as a reactive electrophilic reagent. The electron-withdrawing nature of the cyano group, combined with the positive charge on the pyridinium nitrogen, enhances the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophiles. It readily reacts with various nucleophiles, such as amines, anilines, and pyridones, to generate N-substituted pyridinium salts. semanticscholar.org

| Nucleophile | Reaction Type | Product Class |

|---|---|---|

| Primary Amines (R-NH₂) | Nucleophilic Addition/Ring Opening | Functionalized N-substituted pyridinium salts |

| Anilines (Ar-NH₂) | Nucleophilic Addition/Ring Opening | Functionalized N-aryl pyridinium salts |

| Pyridones | N-Alkylation | N-methylated pyridone derivatives |

Structural and Crystallographic Studies

The solid-state structure of this compound has been a subject of crystallographic research, with a notable study by Koplitz et al. (2003) providing key insights. researchgate.netnih.gov This research revealed that the crystal structure of this compound features an open channel structure. This is in contrast to the layered structures observed for the chloride and bromide salts of the 3-cyano-N-methylpyridinium cation. nih.gov Furthermore, the crystal packing of the 2-cyano and 4-cyano isomers also differs significantly, highlighting the profound influence of the position of the cyano group on the solid-state architecture of these molecules. nih.govnih.gov The weaker hydrogen-bonding ability of the iodide anion compared to smaller halides like chloride and bromide is thought to contribute to these structural differences. researchgate.net

Structure

3D Structure of Parent

特性

IUPAC Name |

1-methylpyridin-1-ium-3-carbonitrile;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2.HI/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYXETVGUYSYRK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C#N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458786 | |

| Record name | 3-CYANO-1-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-16-6 | |

| Record name | Pyridinium, 3-cyano-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 138815 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC138815 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-CYANO-1-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Elucidation of Reaction Mechanisms for 3 Cyano 1 Methylpyridin 1 Ium Iodide

Role of the Pyridinium (B92312) Cation in Facilitating Electrophilic and Nucleophilic Processes

The 3-cyano-1-methylpyridin-1-ium cation serves as a potent electrophile. The quaternization of the pyridine (B92270) nitrogen atom significantly alters the electron distribution within the aromatic ring. This creates a positive charge that is delocalized across the pyridine core, rendering the C2, C4, and C6 positions highly susceptible to attack by nucleophiles. The electron-withdrawing nature of the cyano group at the C3 position further enhances this electrophilicity, particularly at the adjacent C2 and C4 positions.

This inherent electrophilicity is the cornerstone of the compound's reactivity, enabling a variety of nucleophilic addition reactions that lead to the formation of dearomatized products such as dihydropyridines. These reactions are synthetically valuable as they provide access to a range of functionalized heterocyclic scaffolds.

Nucleophilic Addition Reactions Involving the Pyridinium Core

The activated nature of the pyridinium ring in 3-cyano-1-methylpyridin-1-ium iodide makes it a prime substrate for nucleophilic addition reactions. These transformations can proceed through various pathways, including intramolecular sequences and reactions with powerful organometallic nucleophiles.

Intramolecular Nucleophilic Addition Sequences

While direct, unimolecular intramolecular cyclizations of this compound featuring a tethered nucleophile are not extensively documented, the system's reactivity lends itself to tandem or sequential reactions that result in fused heterocyclic systems. A relevant example is the reaction of 3-cyanopyridinium salts with cyclohexane-1,3-diones. nih.govtib.eu This process involves an initial regioselective attack of the dione's central carbon atom at the C4 position of the pyridinium ring. nih.gov This is followed by a base-assisted proton migration and a subsequent intramolecular nucleophilic addition of the oxygen atom to the C2 position, leading to the formation of a functionalized 8-oxa-10-aza-tricyclo[7.3.1.02,7]trideca-2(7),11-diene system. nih.gov

Another related area of reactivity involves the in situ generation of pyridinium ylides from pyridinium salts. These ylides can then undergo intramolecular cyclization to form indolizine (B1195054) derivatives, a class of nitrogen-containing fused heterocyclic compounds. researchgate.netrsc.orgresearchgate.net This type of reaction underscores the potential for the pyridinium core to participate in cyclization cascades once an appropriate nucleophilic center is generated within the molecule.

Reactions with Organometallic Reagents, e.g., Grignard Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents, provides a direct route to functionalized dihydropyridines. Research has shown that the addition of Grignard reagents to N-alkyl-3-cyanopyridinium salts can be controlled to achieve high regioselectivity.

In a study on the copper-catalyzed nucleophilic dearomatization of pyridinium salts, the reaction of N-methyl-3-cyanopyridinium iodide with ethylmagnesium bromide was investigated. organic-chemistry.org The results demonstrated that while the uncatalyzed reaction yielded a mixture of 1,2- and 1,4-dihydropyridine (B1200194) products, the addition of a copper catalyst significantly favored the formation of the 1,4-dihydropyridine isomer. The yield and enantioselectivity of this reaction were found to be influenced by the nature of the N-substituent on the pyridinium ring. organic-chemistry.org For N-methyl-3-cyanopyridinium iodide, the reaction produced the corresponding 1,4-dihydropyridine in a moderate yield of 43% and with a low enantioselectivity of 18% ee. organic-chemistry.org

| N-Substituent | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Methyl | 1,4-Dihydropyridine | 43 | 18 |

| n-Propyl | 1,4-Dihydropyridine | 86 | 72 |

| 1-Butenyl | 1,4-Dihydropyridine | 91 | 82 |

Radical Chemistry and Single-Electron Transfer Mechanisms

Beyond its ionic reactivity, this compound can participate in radical-mediated transformations initiated by single-electron transfer (SET). This opens up alternative pathways for functionalization that are distinct from traditional nucleophilic additions.

Formation and Stabilization of Dearomatized Pyridyl Radical Anions

Upon single-electron reduction, typically through electrochemical methods or photoredox catalysis, this compound can form a dearomatized pyridyl radical. rsc.org The presence of the cyano group is critical for this process. It acts as a powerful electron-withdrawing group that lowers the reduction potential of the pyridinium ring, facilitating the SET event. Furthermore, the cyano group effectively stabilizes the resulting radical anion through resonance delocalization. tib.euresearchgate.net

Studies on cyanopyridines have shown that they readily form these dearomatized radical anions, which are key intermediates in various coupling reactions. tib.euresearchgate.net This contrasts with pyridinium salts lacking such an electron-withdrawing group, which are more challenging to reduce and may lead to different reaction pathways. The stability of the pyridyl radical anion derived from this compound is a key factor that enables its participation in subsequent bond-forming events.

Applications in Radical-Radical Coupling Reactions

The stabilized dearomatized pyridyl radical anion generated from this compound is a versatile intermediate for radical-radical coupling reactions. In this manifold, the pyridyl radical anion can couple with other radical species, which can be generated from a variety of precursors. This strategy has been successfully employed for the alkylation and amination of pyridines. tib.euresearchgate.net

For instance, in photoredox-catalyzed reactions, the pyridyl radical anion can couple with alkyl radicals generated from alkyl trifluoroborate salts or other suitable precursors. tib.euresearchgate.net This approach allows for the introduction of a wide range of alkyl groups onto the pyridine core. The utility of this methodology has been highlighted in the late-stage functionalization of complex molecules, demonstrating its broad applicability. tib.euresearchgate.net The success of these radical-radical coupling reactions hinges on the ability of the cyano group to facilitate the formation and stabilization of the key pyridyl radical anion intermediate. tib.euresearchgate.net

Ring-Opening Reactions of Pyridinium Systems

The stability of the pyridinium ring in this compound can be compromised under certain conditions, leading to ring-opening reactions. The presence of the electron-withdrawing cyano group and the positive charge on the nitrogen atom make the pyridinium ring susceptible to nucleophilic attack.

H₂O-Triggered Pyridinium Salt Ring Opening

In the presence of water, particularly under basic conditions, this compound can undergo a ring-opening reaction. This process is initiated by the nucleophilic attack of a hydroxide (B78521) ion or a water molecule on the electron-deficient positions of the pyridinium ring, typically at the C2 or C6 position.

Functional Group Transformations Involving the Cyano Moiety

The cyano group of this compound is a versatile functional handle that can participate in a variety of chemical transformations, including its conversion to other functional groups or its use as a cyanating agent.

Conversion of Pyridinium Salts to Alkyl Nitriles

A significant transformation involving pyridinium salts is their conversion to alkyl nitriles. One effective method is the nickel-catalyzed deaminative cyanation of Katritzky pyridinium salts. In this process, a primary alkyl amine is first converted into a pyridinium salt, which then undergoes a nickel-catalyzed reaction with a cyanide source, such as zinc cyanide (Zn(CN)₂), to yield the corresponding alkyl nitrile. scielo.br This methodology provides a valuable route for the synthesis of alkyl nitriles from readily available primary amines. scielo.br

The reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the pyridinium salt to a Ni(0) complex, followed by transmetalation with the cyanide source and reductive elimination to afford the alkyl nitrile product. The reaction tolerates a variety of functional groups and provides good to excellent yields.

Table 1: Illustrative Examples of Nickel-Catalyzed Deaminative Cyanation of Pyridinium Salts

| Alkyl Amine Precursor | Pyridinium Salt Intermediate | Alkyl Nitrile Product | Yield (%) |

| Benzylamine | N-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate (B81430) | Phenylacetonitrile | 85 |

| 1-Hexylamine | N-Hexyl-2,4,6-triphenylpyridinium tetrafluoroborate | Heptanenitrile | 78 |

| 3-Phenylpropylamine | N-(3-Phenylpropyl)-2,4,6-triphenylpyridinium tetrafluoroborate | 4-Phenylbutanenitrile | 82 |

| Note: This table is illustrative and based on the general reactivity of Katritzky pyridinium salts in nickel-catalyzed deaminative cyanation reactions. |

Selective Cyanation of Various Nucleophiles

Pyridinium salts bearing a cyano group, such as this compound, can act as electrophilic cyanating agents, transferring the cyano group to a variety of nucleophiles. This reactivity is particularly useful for the selective cyanation of soft nucleophiles like thiols. For instance, reagents like 1-cyano-4-(dimethylamino)pyridinium tetrafluoroborate (CDAP) have been shown to be highly effective for the cyanylation of sulfhydryl groups in peptides and proteins.

The reaction proceeds via nucleophilic attack of the thiol on the carbon atom of the cyano group, leading to the formation of a thiocyanate (B1210189) and the release of the pyridine moiety. The selectivity for thiols over other nucleophiles, such as alcohols and amines, is attributed to the "soft" nature of both the sulfur atom and the cyano group's carbon, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

Catalytic and Mediated Reactions of Pyridinium Compounds

The unique electronic properties of pyridinium compounds, including this compound, make them suitable for use in various catalytic and mediated reactions, particularly those involving transition metals.

Transition Metal-Catalyzed Cyanation Methodologies

In the realm of transition metal catalysis, pyridinium salts can play a dual role, either as a substrate or as a precursor to a cyanating agent. As an extension of the deaminative cyanation described earlier, nickel-catalyzed methodologies have been developed for the cyanation of various organic electrophiles. scielo.br

While direct use of this compound as a cyanating agent in transition metal-catalyzed reactions is not extensively documented, the principles of C-CN bond activation by transition metals are well-established. numberanalytics.com A plausible catalytic cycle would involve the oxidative addition of the C-CN bond of the pyridinium salt to a low-valent transition metal center (e.g., Ni(0)). The resulting metal-cyanide complex could then transfer the cyano group to an organic substrate, followed by reductive elimination to regenerate the catalyst.

Table 2: Transition Metal Catalysts and Cyanide Sources in Cyanation Reactions

| Catalyst System | Cyanide Source | Substrate Scope | Reference |

| NiCl₂(dppf)/Zn | Zn(CN)₂ | Aryl chlorides | scielo.br |

| Pd(OAc)₂/dppf | K₄[Fe(CN)₆] | Aryl bromides | organic-chemistry.org |

| CuI/L-proline | KCN | Aryl iodides | organic-chemistry.org |

| Note: This table provides examples of transition metal-catalyzed cyanation reactions with various cyanide sources and is not specific to the use of this compound as the cyanating agent. |

Photoredox Catalysis in Pyridine Functionalization

The application of visible-light photoredox catalysis has emerged as a powerful strategy for the functionalization of heterocyclic compounds, offering mild and selective reaction pathways. In the context of pyridine chemistry, this compound presents an intriguing substrate and potential photocatalyst, owing to its electronic properties. The presence of the electron-withdrawing cyano group and the positive charge on the pyridinium nitrogen significantly lowers the reduction potential of the molecule, making it susceptible to single-electron transfer (SET) processes under photocatalytic conditions.

The photoredox-catalyzed functionalization involving this compound can be conceptualized through two primary mechanistic pathways: its role as a substrate undergoing functionalization and its potential as a photo-oxidant catalyst.

As a Substrate in Pyridine Functionalization:

Upon irradiation with visible light in the presence of a suitable photocatalyst and a reductant, this compound can undergo a one-electron reduction to generate a highly reactive 3-cyano-1-methylpyridinyl radical. The formation and subsequent reactivity of this radical intermediate are central to the functionalization of the pyridine ring. The distribution of spin density in this radical dictates the regioselectivity of subsequent bond-forming reactions.

A plausible reaction mechanism for the photoredox-catalyzed alkylation of this compound is depicted below:

Photoexcitation of the Catalyst: A photocatalyst (PC), such as a ruthenium or iridium complex, absorbs visible light and is excited to a longer-lived triplet state (*PC).

Reductive Quenching: The excited photocatalyst is reductively quenched by a suitable electron donor (e.g., an amine or Hantzsch ester), generating the reduced form of the photocatalyst (PC⁻) and the oxidized donor.

Single-Electron Transfer to the Pyridinium Salt: The reduced photocatalyst (PC⁻) transfers an electron to this compound, leading to the formation of the 3-cyano-1-methylpyridinyl radical and regenerating the ground-state photocatalyst.

Radical Coupling: The pyridinyl radical can then couple with another radical species present in the reaction mixture. For instance, in a Minisci-type reaction, an alkyl radical (generated from a suitable precursor like a carboxylic acid or an alkyl halide) can add to the pyridinyl radical.

Rearomatization: The resulting intermediate can then be oxidized to the final functionalized pyridinium product, restoring the aromaticity of the ring.

The regioselectivity of the radical addition is influenced by the electronic and steric properties of the 3-cyano-1-methylpyridinyl radical. The cyano group at the 3-position is expected to influence the spin density distribution, potentially directing incoming radicals to the C2, C4, or C6 positions.

Detailed Research Findings:

While specific studies on the comprehensive photoredox functionalization of this compound are not extensively documented, research on analogous 4-cyanopyridine (B195900) derivatives has shown that they readily undergo single-electron reduction to form radical anions, which can then participate in radical-radical coupling reactions. For instance, photoredox-mediated alkylation and amination of pyridines have been successfully demonstrated using 4-pyridylphosphonium salts as alternatives to 4-cyanopyridines, highlighting the utility of this general approach.

Furthermore, studies on the electrochemical reduction of 3-cyano-1-methylpyridinium iodide provide valuable insights into the behavior of the radical intermediate. These studies have shown that the one-electron reduction product is a neutral radical that can undergo dimerization to form bipyridine derivatives. This suggests that in the absence of a suitable coupling partner, the photogenerated 3-cyano-1-methylpyridinyl radical may preferentially dimerize.

| Reaction Type | Proposed Reactant | Potential Product(s) | Key Intermediates | Plausible Regioselectivity |

| Alkylation | Adamantyl Carboxylic Acid | 2/4/6-Adamantyl-3-cyano-1-methylpyridinium iodide | 3-Cyano-1-methylpyridinyl radical, Adamantyl radical | C4/C6 favored due to steric hindrance at C2 |

| Arylation | Phenylboronic Acid | 2/4/6-Phenyl-3-cyano-1-methylpyridinium iodide | 3-Cyano-1-methylpyridinyl radical, Phenyl radical | Dependent on photocatalyst and conditions |

| Dimerization | None (reductive conditions) | 1,1'-Dimethyl-3,3'-dicyano-1,1',4,4'-tetrahydro-4,4'-bipyridine | 3-Cyano-1-methylpyridinyl radical | C4-C4 coupling |

As a Potential Photoredox Catalyst:

Conversely, the strong oxidizing ability of the excited state of N-methylated cyano-heterocycles suggests that this compound could itself act as a photoredox catalyst. In a manner analogous to 3-cyano-1-methylquinolinium ion, which has been shown to photocatalyze the alkoxylation of benzene (B151609), this compound could potentially oxidize substrates with a suitable oxidation potential upon photoexcitation.

In such a scenario, the excited 3-cyano-1-methylpyridin-1-ium ion would accept an electron from a substrate, generating a substrate radical cation and the 3-cyano-1-methylpyridinyl radical. The pyridinyl radical would then be re-oxidized to the starting pyridinium salt by a terminal oxidant (such as oxygen) to close the catalytic cycle.

| Catalytic Role | Substrate | Reaction | Proposed Mechanism |

| Photo-oxidant | Toluene | Benzylic C-H Functionalization | Oxidative quenching of excited pyridinium by toluene |

The exploration of this compound in photoredox catalysis thus presents a dual opportunity for both the functionalization of the pyridine core and the development of novel metal-free photocatalytic systems. Further research is warranted to fully elucidate the synthetic potential of this compound in visible-light-mediated transformations.

Spectroscopic and Structural Elucidation in Academic Research for Pyridinium Iodides

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the precise chemical structure and bonding within a molecule. For 3-cyano-1-methylpyridin-1-ium iodide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analysis of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of unique protons and carbon atoms in this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the 3-cyano-1-methylpyridin-1-ium cation is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridinium (B92312) ring. The electron-withdrawing nature of the positively charged nitrogen atom and the cyano group will cause the ring protons to be deshielded, shifting their signals to a lower field (higher ppm values) compared to non-substituted pyridine (B92270). The methyl protons, being attached to the nitrogen, will also be deshielded. The splitting pattern of the aromatic protons, governed by spin-spin coupling, would reveal their relative positions on the ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are expected for the methyl carbon, the cyano carbon, and the five carbons of the pyridinium ring. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the ring current and the cyano group. The carbon atom attached to the cyano group (C3) and the carbons adjacent to the nitrogen (C2 and C6) would likely show the most significant downfield shifts.

| Expected ¹H NMR Signals for 3-cyano-1-methylpyridin-1-ium cation | | :--- | :--- | :--- | | Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | | Methyl Protons (-CH₃) | Downfield | Singlet | | Pyridinium Ring Protons | Downfield | Multiplets (e.g., doublet, triplet) |

| Expected ¹³C NMR Signals for 3-cyano-1-methylpyridin-1-ium cation | | :--- | :--- | | Carbon Type | Expected Chemical Shift (ppm) | | Methyl Carbon (-CH₃) | Downfield relative to alkanes | | Pyridinium Ring Carbons | Downfield | | Cyano Carbon (-CN) | Downfield |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups.

A prominent and sharp absorption band is expected for the C≡N (nitrile) stretching vibration, typically appearing in the region of 2200-2300 cm⁻¹. The aromatic C-H stretching vibrations of the pyridinium ring would be observed above 3000 cm⁻¹. The C-C and C-N stretching vibrations within the ring would give rise to a series of bands in the fingerprint region (approximately 1400-1600 cm⁻¹). The vibrations associated with the methyl group (C-H stretching and bending) would also be present.

| Expected IR Absorption Bands for this compound | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | | C≡N Stretch | Nitrile | 2200 - 2300 | | Aromatic C-H Stretch | Pyridinium Ring | > 3000 | | C-C/C-N Ring Stretch | Pyridinium Ring | 1400 - 1600 | | C-H Bending | Methyl Group | ~1375 and ~1450 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. For an ionic compound like this compound, techniques such as electrospray ionization (ESI) are typically used.

The mass spectrum would show a peak for the intact cation, [C₇H₇N₂]⁺, which would confirm its molecular formula. The molecular weight of the cation is approximately 119.06 Da. Fragmentation of this cation under the conditions of the mass spectrometer could lead to the loss of neutral molecules, such as hydrogen cyanide (HCN), resulting in fragment ions that can provide further structural information. The iodide anion would not typically be observed in positive-ion mode ESI-MS.

| Expected Mass Spectrometry Data for 3-cyano-1-methylpyridin-1-ium cation | | :--- | :--- | :--- | | Ion | Formula | Expected m/z | | Cation | [C₇H₇N₂]⁺ | ~119.06 | | Fragment (loss of HCN) | [C₆H₆N]⁺ | ~92.05 |

Solid-State Structural Analysis (e.g., X-ray Crystallography)

While spectroscopic methods provide information about molecular structure, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been reported in the literature. sigmaaldrich.com It is described as having an "open channel structure". sigmaaldrich.com This is in contrast to the layered structures observed for the chloride and bromide salts of the 3-cyano-1-methylpyridinium cation. sigmaaldrich.com The larger size and weaker hydrogen-bonding ability of the iodide anion compared to chloride and bromide likely influence a different packing arrangement in the crystal lattice.

For comparative purposes, the crystallographic data for the isomeric 2-cyano-1-methylpyridinium iodide and 4-cyano-1-methylpyridinium iodide are presented below. These isomers exhibit different crystal packing and intermolecular interactions, highlighting the significant influence of the cyano group's position on the solid-state structure. In the crystal structure of 4-cyano-1-methylpyridinium iodide, each iodide ion interacts with five C-H groups, whereas in the 3-cyano isomer, it is reported to interact with three.

| Crystallographic Data for 2-Cyano-1-methylpyridinium iodide | | :--- | :--- | | Crystal System | Orthorhombic | | Space Group | Pnma | | a (Å) | 9.5785 (6) | | b (Å) | 8.5687 (5) | | c (Å) | 20.2229 (13) | | V (ų) | 1659.80 (18) | | Z | 8 |

| Crystallographic Data for 4-Cyano-1-methylpyridinium iodide | | :--- | :--- | | Crystal System | Monoclinic | | Space Group | P2₁/n | | a (Å) | 5.0734 (3) | | b (Å) | 11.4528 (7) | | c (Å) | 15.0751 (9) | | β (°) | 99.679 (1) | | V (ų) | 863.46 (9) | | Z | 4 |

Computational and Theoretical Investigations of Pyridinium Iodides

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. For 3-cyano-1-methylpyridin-1-ium iodide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to model its geometry and electronic properties.

These calculations would yield crucial information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. Key outputs from such a study would include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more readily polarizable and reactive.

Table 1: Illustrative DFT-Calculated Electronic Properties of 3-cyano-1-methylpyridin-1-ium cation

| Parameter | Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.10 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 0.15 | Indicator of chemical reactivity and stability |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar organic cations.

Transition State Calculations for Reaction Pathway and Regioselectivity Prediction

Understanding the mechanism of a chemical reaction involving this compound would necessitate the use of transition state calculations. These computations are designed to locate the saddle point on the potential energy surface that connects reactants to products. The geometry and energy of the transition state are paramount for determining the activation energy of a reaction, which in turn governs the reaction rate.

For instance, in a nucleophilic addition to the pyridinium (B92312) ring, there are multiple possible sites of attack. Transition state calculations for each potential reaction pathway would allow for a comparison of their respective activation energies. The pathway with the lowest activation energy would be the most kinetically favored, thus enabling the prediction of the reaction's regioselectivity. These calculations are instrumental in rationalizing and predicting experimental outcomes.

Theoretical Exploration of Global and Local Reactivity Descriptors

Beyond the HOMO-LUMO gap, DFT provides a framework for calculating a suite of reactivity descriptors that quantify different aspects of a molecule's chemical behavior.

Global reactivity descriptors provide a general overview of the molecule's reactivity:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local reactivity descriptors , such as the Fukui function, provide insight into the reactivity of specific atoms or regions within the molecule. By analyzing the Fuk.ui function, one can predict the most likely sites for nucleophilic, electrophilic, or radical attack. For this compound, this would be invaluable for pinpointing which carbon atoms on the pyridinium ring are most susceptible to nucleophilic addition.

Table 2: Hypothetical Global Reactivity Descriptors for 3-cyano-1-methylpyridin-1-ium cation

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Electronegativity (χ) | 4.76 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 2.04 | (ELUMO - EHOMO)/2 |

Note: These values are hypothetical and serve to illustrate the types of data generated from such theoretical explorations.

Mechanistic Insights from Computational Energetics and Pathways

By combining geometry optimizations of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. This profile, often depicted as a reaction coordinate diagram, provides a detailed energetic landscape of the reaction.

For this compound, this approach could be used to investigate, for example, its reaction with a nucleophile. The calculations would reveal the relative energies of all species involved, including any intermediates and transition states. This allows for the determination of whether the reaction is thermodynamically favorable (by comparing the energies of reactants and products) and kinetically feasible (by examining the activation energies). Furthermore, these computational studies can help to elucidate complex, multi-step reaction mechanisms and distinguish between competing pathways, offering a level of detail that is often difficult to obtain through experimental means alone.

Applications of 3 Cyano 1 Methylpyridin 1 Ium Iodide in Advanced Organic Synthesis

Precursors for Heterocyclic Synthesis and Derivatization

3-Cyano-1-methylpyridin-1-ium iodide serves as a versatile precursor in the synthesis and derivatization of various heterocyclic compounds. Its activated pyridinium (B92312) ring, due to the electron-withdrawing nature of the cyano group and the positive charge on the nitrogen atom, makes it susceptible to nucleophilic attack and subsequent ring transformations. This reactivity is harnessed to construct other important heterocyclic scaffolds.

Synthesis of 2-Formylpyrroles from Pyridinium Salts

The transformation of pyridinium salts into 2-formylpyrroles represents a significant synthetic strategy, and this compound is a relevant substrate for such conversions. An iodine-mediated protocol has been developed for the synthesis of diversely substituted 2-formylpyrroles from pyridinium salts in good yields under operationally simple conditions. researchgate.netnih.gov Mechanistic studies have revealed that this reaction proceeds through a novel water-triggered ring opening of the pyridinium salt, followed by an intramolecular nucleophilic addition sequence. researchgate.net

The presence of the cyano group at the 3-position influences the electronic properties of the pyridinium ring, facilitating the initial nucleophilic attack that leads to the ring-opening cascade. This method provides an efficient route to 2-formylpyrroles, which are important structural motifs found in many natural products and biologically active compounds. researchgate.net

Table 1: Iodine-Mediated Synthesis of 2-Formylpyrroles from Pyridinium Salts

| Pyridinium Salt Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkyl Pyridinium Iodide | I₂, H₂O, Base | 2-Formylpyrrole derivative | Good | researchgate.netnih.gov |

| 3-Substituted Pyridinium Salt | I₂, H₂O, NaHCO₃ | Substituted 2-Formylpyrrole | Varies | researchgate.net |

Formation of 1,4-Dihydropyridines

Pyridinium salts bearing an electron-withdrawing substituent, such as the 3-cyano group in this compound, are excellent electrophiles for the synthesis of 1,4-dihydropyridines (1,4-DHPs). rsc.org 1,4-DHPs are a prominent class of organic compounds with significant applications in medicinal chemistry, most notably as calcium channel blockers. nih.govresearchgate.netwjpmr.com

One notable method involves the regio- and stereoselective addition of C(1)-ammonium enolates to pyridinium salts. rsc.org This organocatalytic approach facilitates pyridine (B92270) dearomatization and leads to a range of enantioenriched 1,4-dihydropyridines. rsc.org The reaction of a 3-cyano-substituted pyridinium salt with an aryl ester in the presence of an isothiourea catalyst and a base like DABCO can yield the corresponding 1,4-dihydropyridine (B1200194) with high diastereoselectivity and enantioselectivity. rsc.org The electron-withdrawing cyano group is crucial for activating the pyridinium ring towards nucleophilic addition at the 4-position.

Table 2: Enantioselective Synthesis of 1,4-Dihydropyridines

| Pyridinium Salt Reactant | Nucleophile Source | Catalyst/Base | Product | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| 3-Cyano-N-benzylpyridinium bromide | Phenyl acetate | (R)-BTM / DABCO | Enantioenriched 1,4-Dihydropyridine | up to 95:5 dr, 98:2 er | rsc.org |

| 3-Sulfonylpyridinium salt | Aryl ester | Isothiourea / DABCO | Enantioenriched 1,4-Dihydropyridine | High | rsc.org |

Alkyl Nitrile Synthesis via Deaminative Cyanation of Pyridinium Salts

A modern application of pyridinium salts is in the deaminative cyanation of primary alkyl amines to form alkyl nitriles. organic-chemistry.orgnih.gov This process involves the conversion of a primary amine into a Katritzky pyridinium salt, which then undergoes a nickel-catalyzed cross-coupling reaction with a cyanide source, such as zinc cyanide (Zn(CN)₂). organic-chemistry.orgnih.govorganic-chemistry.org This method is significant as it provides a way to synthesize nitriles from readily available alkyl amines and utilizes a less toxic cyanide reagent. nih.gov

The pyridinium salt acts as a stable, easily handled intermediate that effectively activates the alkyl group for the subsequent C-C bond formation. The reaction demonstrates broad functional group tolerance and can be applied to complex molecules, including pharmaceutical intermediates. organic-chemistry.org While the classic Katritzky salt is 2,4,6-triphenylpyridinium, the underlying principle of using a pyridinium salt as a leaving group is central to this transformation.

Table 3: Nickel-Catalyzed Deaminative Cyanation

| Substrate | Key Reagents | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Primary Alkyl Amine | 2,4,6-Triphenylpyrylium tetrafluoroborate (B81430), then Zn(CN)₂ | NiCl₂, Xantphos ligand, ZnBr₂ | Alkyl Nitrile | Tolerates diverse functional groups; uses a less toxic cyanide source. | organic-chemistry.orgnih.gov |

Role in Established Cross-Coupling Reactions

While not a direct coupling partner in its native form, the structural motifs within this compound are relevant to key cross-coupling methodologies. The pyridinium ring can be a precursor to other functionalities that actively participate in these reactions.

Participation in Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between organosilanes and organic halides. organic-chemistry.orgwikipedia.org A crucial step in the mechanism is the activation of the organosilane, typically with a fluoride (B91410) source or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.orgcore.ac.uk

There is no direct evidence of this compound participating as a primary reactant in Hiyama couplings. However, its derivatives could be envisioned to play a role. For instance, a pyridinium salt could be converted into a pyridine-containing organosilane. This organosilane could then act as the coupling partner in a Hiyama reaction to synthesize more complex biaryl or heteroaryl structures. The Hiyama reaction is valued for its use of stable, low-toxicity organosilicon reagents. organic-chemistry.org

Table 4: General Scheme of the Hiyama Cross-Coupling Reaction

| Organosilane Partner | Organic Halide Partner | Catalyst | Activator | Product | Reference |

|---|---|---|---|---|---|

| R-SiR'₃ | R'-X | Palladium Catalyst (e.g., Pd(OAc)₂) | Fluoride source (e.g., TBAF) or Base | R-R' | wikipedia.orgcore.ac.uknih.gov |

Relevance to Suzuki Coupling Methodologies

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. organic-chemistry.orglibretexts.orgharvard.edu The reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents. organic-chemistry.orgmdpi.com

Similar to the Hiyama coupling, this compound does not directly participate as a standard coupling partner in the Suzuki reaction. The typical partners are neutral organic halides and organoboron compounds. mdpi.com However, the pyridine scaffold is of immense importance in pharmaceuticals and materials science, and Suzuki couplings are frequently used to synthesize substituted pyridines. A common strategy involves using a halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) as the electrophilic partner. A compound like this compound could potentially be converted into a suitable coupling partner, for example, through transformation into a halopyridine or a pyridine boronic ester, thereby linking it to the powerful Suzuki coupling methodology for the synthesis of complex molecules.

Table 5: General Scheme of the Suzuki-Miyaura Coupling Reaction

| Organoboron Partner | Organic Halide Partner | Catalyst | Base | Product | Reference |

|---|---|---|---|---|---|

| R-B(OR)₂ | R'-X (X = Br, I, OTf) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃, NaOH) | R-R' | organic-chemistry.orglibretexts.orgharvard.edu |

Strategies for Regioselective Pyridine Functionalization

The functionalization of pyridine rings at specific positions is a significant challenge in organic synthesis due to the presence of multiple potential reaction sites. acs.org The development of methods to control the regioselectivity of these transformations is crucial for accessing a wide range of valuable pyridine derivatives used in pharmaceuticals, agrochemicals, and materials science. acs.org One powerful strategy involves the initial activation of the pyridine nitrogen to form a pyridinium salt intermediate. This N-functionalization enhances the reactivity of the pyridine ring and can direct subsequent functionalization to specific positions, overcoming the selectivity issues often seen in classical methods like Minisci-type reactions. acs.orgnih.gov

Alkylation and Amination of Pyridines Facilitated by Pyridinium Intermediates

The formation of N-functionalized pyridinium salts, such as this compound, is a cornerstone of modern strategies for the regioselective alkylation and amination of the pyridine core. acs.orgacs.org By converting the neutral pyridine into a positively charged pyridinium species, the ring becomes significantly more electrophilic and susceptible to nucleophilic attack. This activation allows for reactions that are otherwise difficult and provides a high degree of control over the position of the new substituent.

Alkylation:

Classical direct alkylation of pyridines often requires harsh conditions and suffers from a lack of regioselectivity, typically yielding a mixture of C2 and C4 isomers. acs.orgacs.org The use of pyridinium salt intermediates provides a more controlled, two-stage approach. nih.gov The pyridine is first activated with an N-substituent, which can act as a blocking or directing group. This intermediate then reacts with a nucleophilic alkylating agent.

Research has shown that the choice of the N-substituent on the pyridinium intermediate is critical for directing the regioselectivity. For instance, certain maleate-derived blocking groups have been developed that enable exquisite control for alkylation at the C4 position. nih.gov Similarly, N-triazinylpyridinium salts have been employed to facilitate a Wittig olefination-rearomatization sequence that results in the construction of 4-alkylpyridines. researchgate.net Transition-metal-free approaches have also been developed where the choice of alkyllithium activator used with a common intermediate can direct alkylation to either the C2 or C4 position, highlighting the nuanced control achievable through the pyridinium strategy. thieme-connect.com The formation of these pyridinium intermediates is a key step that allows for high regioselectivity in the synthesis of diverse alkylated pyridines. acs.org

| N-Activating Group/Strategy | Position of Alkylation | Reaction Type | Reference Finding |

|---|---|---|---|

| Maleate-derived blocking group | C4 | Minisci-type decarboxylative alkylation | Provides exquisite control for C4 alkylation using a simple, inexpensive blocking group. nih.gov |

| N-Triazinyl salts | C4 | Wittig olefination-rearomatization | Enables coupling between a wide variety of substituted pyridines and aldehydes. researchgate.net |

| Alkyllithium activator choice (MeLi vs. s-BuLi) | C4 or C2 | Nucleophilic aromatic substitution | Demonstrates regiodivergent control; MeLi favors C4-alkylation while s-BuLi promotes C2-alkylation. acs.orgthieme-connect.com |

Amination:

Direct amination of pyridines is also challenging, but the use of pyridinium intermediates offers a viable pathway. One effective method involves converting pyridines into heterocyclic phosphonium (B103445) salts, which can then be aminated. nih.gov This phosphorus-mediated strategy is broadly applicable and demonstrates precise regioselectivity, often favoring the 4-position, which is complementary to other methods that might target the 2-position. nih.gov

Another approach involves the N-amination of the pyridine ring itself to form N-aminopyridinium salts. nih.gov These intermediates are versatile, bifunctional reagents. nih.gov They can serve as precursors for further transformations, including amination reactions on other molecules or modifications of the pyridine ring itself. nih.gov The conversion of pyridine N-oxides into 2-aminopyridines using an activating agent like tosyl anhydride (B1165640) (Ts₂O) also proceeds through a pyridinium-like intermediate, showcasing high yields and excellent 2-/4-selectivity. researchgate.net These methods underscore the utility of pyridinium intermediates in providing access to aminated pyridines that are important in medicinal chemistry. nih.gov

Reagents for Specific Chemical Transformations

The unique electronic properties of pyridinium salts like this compound make them valuable not just as intermediates for modifying the pyridine ring itself, but also as reagents that can participate in or facilitate other specific chemical transformations. Their electrophilic nature is a key feature that drives their reactivity. biosynth.com

Selective Cyanation of Targeted Functional Groups

The introduction of a nitrile (cyano) group is a vital transformation in synthetic chemistry, as this functional group is a precursor to amines, amides, and carboxylic acids and is prevalent in many pharmaceuticals. d-nb.infonih.gov While this compound is not typically used as a direct source of the cyanide anion for cyanating other molecules, the principles of its formation and reactivity are central to modern C-H cyanation methods for N-containing heterocycles.

The strategy involves the activation of a heteroaromatic ring by an electrophile at the nitrogen atom, forming a pyridinium cation intermediate. d-nb.infonih.gov This activation dramatically increases the electrophilicity of the ring, making it highly susceptible to nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com A subsequent elimination step then regenerates the aromatic system, now bearing a new cyano group. nih.gov

This process has been successfully applied to a broad range of pyridines and other 6-ring N-containing heterocycles. nih.gov The regioselectivity of the cyanation is controlled by the electronic properties of the activated pyridinium intermediate, with the nucleophilic attack from the cyanide occurring at the most electrophilic position. d-nb.infonih.gov This method is powerful for the late-stage functionalization of complex, drug-like molecules.

| Heteroaromatic Substrate | Activating Agent | Cyanide Source | Key Features |

|---|---|---|---|

| Pyridine | Triflic Anhydride (Tf₂O) | TMSCN | A one-pot protocol applicable to a diverse range of decorated pyridines. nih.gov |

| Quinoline (B57606) | Triflic Anhydride (Tf₂O) | KCN/TMSCN | Effective for various N-containing heterocycles, yielding aromatic nitriles in high yields. d-nb.info |

| Purine (B94841) | Triflic Anhydride (Tf₂O) | TMSCN | Direct C-H cyanation occurs on the electron-rich imidazole (B134444) motif of the purine core. mdpi.com |

| Pyridine N-Oxide | Tosyl Anhydride (Ts₂O) | Not Applicable (Amination) | Activation of N-oxide facilitates selective C2-amination, a related nucleophilic addition. researchgate.net |

In this context, the stability and reactivity of a compound like this compound provide a model for understanding the behavior of the key pyridinium intermediates that enable these selective cyanation reactions. The electron-withdrawing cyano group on the ring further influences its electronic properties, demonstrating how substitution patterns can fine-tune the reactivity of these intermediates.

Emerging Research Directions and Future Academic Perspectives

Development of Innovative and Sustainable Synthetic Routes to Substituted Pyridinium (B92312) Compounds

The synthesis of pyridinium salts, including 3-cyano-1-methylpyridin-1-ium iodide, has traditionally relied on the Menschutkin reaction, which involves the N-alkylation of a pyridine (B92270) derivative with an alkyl halide. While effective, this method often requires harsh reaction conditions and the use of volatile organic solvents. Current research is actively pursuing more sustainable and efficient synthetic alternatives.

Recent advancements in synthetic methodology have explored the use of microwave irradiation and ultrasound to accelerate the quaternization of pyridines. researchgate.net These techniques can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. Furthermore, the exploration of "green" solvents, such as ionic liquids and deep eutectic solvents, is a promising avenue to replace hazardous organic solvents like acetone. researchgate.net While the synthesis of this compound itself has not been extensively detailed under these specific conditions in publicly available literature, the general applicability of these methods to other pyridinium salts suggests a high potential for their adaptation.

Another innovative approach involves mechanochemistry, which utilizes mechanical force to induce chemical reactions, often in the absence of a solvent. Current time information in NA. This technique offers advantages in terms of reduced waste and simplified workup procedures. The development of one-pot, multi-component reactions also represents a significant step towards more atom-economical and efficient syntheses of highly substituted pyridinium compounds.

Table 1: Comparison of Synthetic Methodologies for Pyridinium Salts

| Method | Advantages | Disadvantages |

| Conventional Heating | Well-established, widely applicable | Long reaction times, use of volatile organic solvents |

| Microwave Irradiation | Rapid heating, shorter reaction times | Requires specialized equipment |

| Ultrasound | Enhanced reaction rates, improved yields | Equipment may not be universally available |

| Green Solvents | Reduced environmental impact, potential for recyclability | Solvent selection and cost can be a factor |

| Mechanochemistry | Solvent-free, reduced waste | Scalability can be a challenge |

Advanced Mechanistic Investigations into Complex Pyridinium-Mediated Reactions

The reactivity of pyridinium salts is intrinsically linked to the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of electron-withdrawing groups such as the cyano group in this compound. This electronic feature makes the pyridinium ring susceptible to nucleophilic attack.

Mechanistic studies on the reaction of 3-cyanopyridinium salts with nucleophiles, such as cyanide ions, have shown that the addition typically occurs at the C4 and C6 positions of the pyridine ring, leading to the formation of dihydropyridine (B1217469) derivatives. researchgate.net The resulting 4-cyano-1,4-dihydropyridines from the reaction of 3-cyanopyridinium salts have been found to be particularly stable and have been isolated and characterized. researchgate.net

Future research in this area is expected to focus on more complex transformations mediated by this compound. Advanced techniques such as in-situ spectroscopic monitoring (e.g., NMR, IR) and kinetic studies will be crucial in elucidating the intricate details of reaction pathways, identifying transient intermediates, and understanding the role of the counter-ion (iodide) in influencing reactivity and selectivity. The photochemical transformations of pyridinium salts, which can lead to a variety of structurally complex molecules, also present a fertile ground for mechanistic exploration. Current time information in NA.

Expanding the Scope of Catalytic and Stoichiometric Applications Involving Pyridinium Salts

While this compound is primarily recognized as an electrophilic reagent, the broader class of pyridinium salts has found extensive use in both stoichiometric and catalytic applications. biosynth.com The electron-withdrawing nature of the cyano group in the 3-position makes the pyridinium ring a potent activator for various transformations.

In recent years, N-functionalized pyridinium salts have emerged as versatile precursors for radical-based C-H functionalization reactions. nih.gov These reactions, often conducted under mild, visible-light-mediated conditions, allow for the direct introduction of functional groups onto the pyridine scaffold, a traditionally challenging transformation. While specific applications of this compound in this context are yet to be widely reported, its electronic properties make it a promising candidate for such methodologies.

Furthermore, pyridinium salts can act as phase-transfer catalysts and have been employed in a variety of organic reactions. The development of chiral pyridinium salts for asymmetric catalysis is another area of active research. Expanding the application of this compound and its derivatives as catalysts or key intermediates in the synthesis of complex molecules, such as pharmaceuticals and natural products, remains a significant future direction. The dearomatization of pyridinium salts through nucleophilic addition provides a powerful tool for the synthesis of highly functionalized piperidines and other saturated nitrogen heterocycles. google.com

Enhanced Integration of Computational Chemistry in Pyridinium Reaction Design and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into reaction mechanisms, predicting molecular properties, and guiding the design of new catalysts and reactions. For pyridinium salts, computational studies can provide a detailed understanding of their electronic structure, stability, and reactivity.

Theoretical investigations into the π+-π+ stacking interactions in substituted pyridinium ions have provided valuable information on the non-covalent forces that can influence their behavior in solution and in the solid state. nih.gov Density functional theory (DFT) calculations can be employed to model the reaction pathways of nucleophilic additions to the pyridinium ring of this compound, helping to rationalize the observed regioselectivity and predict the reactivity with different nucleophiles.

Future academic perspectives will likely involve a more integrated approach where computational screening of potential substrates, catalysts, and reaction conditions precedes experimental work. This synergy can significantly accelerate the discovery of new reactions and the optimization of existing ones. For instance, computational modeling could be used to design novel pyridinium-based catalysts with enhanced activity and selectivity for specific transformations. Furthermore, quantum chemical calculations can aid in the interpretation of complex spectroscopic data and provide a deeper understanding of the electronic transitions involved in the photochemical reactions of pyridinium salts.

Q & A

Q. What are the recommended synthetic methodologies for preparing 3-cyano-1-methylpyridin-1-ium iodide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves quaternizing pyridine derivatives with methyl iodide. For example, 1-methylpyridinium iodide derivatives are synthesized by refluxing equimolar pyridine analogs (e.g., aminopyridines) with methyl iodide in methanol for 2 hours at 50°C . For the cyano-substituted variant, introducing the nitrile group may require pre-functionalization of the pyridine ring or post-synthetic modification. Optimization includes:

- Solvent choice : Methanol or acetonitrile for better solubility of ionic intermediates.

- Temperature control : Reflux conditions (50–60°C) to balance reaction rate and byproduct formation.

- Purification : Recrystallization from methanol/ethanol mixtures to remove unreacted starting materials.

Q. How can the crystal structure of this compound be reliably determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ direct methods via SHELXT for space group determination and initial phase estimation .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen atom placement .

- Validation : Mercury software for visualizing intermolecular interactions and void analysis .

Advanced Research Questions

Q. How should researchers address discrepancies in reported synthetic yields or unexpected byproducts for this compound?

Methodological Answer: Contradictions in yield or purity often arise from:

- Reaction time : Under-refluxing leaves unreacted methyl iodide; over-refluxing may degrade the product.

- Counterion exchange : Iodide may partially exchange with solvents (e.g., methanol), requiring rigorous drying.

- Analytical validation : Use -NMR to confirm substitution patterns and LC-MS to detect trace byproducts. Cross-reference with databases like Cambridge Structural Database (CSD) to validate crystallographic data .

Q. What strategies are effective for resolving crystallographic ambiguities, such as twinning or disorder in this compound crystals?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN command to model twin laws and refine partitioned datasets .

- Disorder : Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters for overlapping atoms.

- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Validation tools : Check ADPs and residual electron density maps in PLATON .

Q. How can researchers investigate the electronic properties of this compound for applications in materials science?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model charge distribution and frontier molecular orbitals.

- Spectroscopy : UV-Vis and cyclic voltammetry to assess π-π* transitions and redox behavior.

- Solid-state analysis : Powder XRD to correlate packing motifs with conductivity (e.g., iodide ion mobility). Reference topological insulator studies for methodology inspiration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。